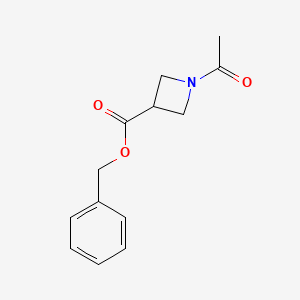

Benzyl 1-Acetylazetidine-3-carboxylate

Beschreibung

Benzyl 1-Acetylazetidine-3-carboxylate (CAS: 2007909-65-9) is a heterocyclic compound featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a benzyl ester at the 3-carboxylate position. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The benzyl ester moiety enhances lipophilicity, making it suitable as a protective group in synthetic organic chemistry, particularly in pharmaceutical intermediates where controlled deprotection is required. Azetidines are increasingly valued in drug discovery due to their conformational rigidity and metabolic stability compared to larger ring systems .

Eigenschaften

Molekularformel |

C13H15NO3 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

benzyl 1-acetylazetidine-3-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-10(15)14-7-12(8-14)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

InChI-Schlüssel |

KJFRYWYKUUNGDO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CC(C1)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzyl-1-Acetylazetidin-3-carboxylat beinhaltet typischerweise die Reaktion von Azetidin-Derivaten mit Benzylchloroformiat und Essigsäureanhydrid. Ein gängiges Verfahren umfasst die folgenden Schritte:

Bildung des Azetidin-Zwischenprodukts: Azetidin wird in Gegenwart einer Base wie Triethylamin mit Benzylchloroformiat umgesetzt, um Benzylazetidin-3-carboxylat zu bilden.

Acetylierung: Das Zwischenprodukt wird dann mit Essigsäureanhydrid acetyliert, um Benzyl-1-Acetylazetidin-3-carboxylat zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Benzyl-1-Acetylazetidin-3-carboxylat sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der oben genannten Synthesewege zur Verbesserung der Ausbeute und Reinheit sowie die Verwendung von Durchflussreaktoren zur Steigerung der Reaktions-Effizienz und Skalierbarkeit beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Benzyl-1-Acetylazetidin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Acetylgruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Benzylgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Benzyl-1-Acetylazetidin-3-carbonsäure.

Reduktion: Bildung von Benzyl-1-Hydroxyazetidin-3-carboxylat.

Substitution: Bildung verschiedener substituierter Azetidin-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Benzyl-1-Acetylazetidin-3-carboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In der medizinischen Chemie kann es als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken. Der genaue Mechanismus hängt von dem spezifischen bioaktiven Molekül ab, in das es eingebunden ist. So sind Azetidin-Derivate beispielsweise dafür bekannt, mit Enzymen zu interagieren, die an der Synthese der bakteriellen Zellwand beteiligt sind, was sie zu potenziellen Kandidaten für die Antibiotikaentwicklung macht.

Wirkmechanismus

The mechanism of action of Benzyl 1-Acetylazetidine-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The exact mechanism depends on the specific bioactive molecule it is incorporated into. For example, azetidine derivatives are known to interact with enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Azetidine Derivatives

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The acetyl group in this compound increases logP compared to hydroxyl or carboxylic acid variants, favoring blood-brain barrier penetration .

- Metabolic Stability : Azetidine rings resist oxidative metabolism better than pyrrolidines, but the benzyl ester may undergo hepatic esterase cleavage .

Biologische Aktivität

Benzyl 1-acetylazetidine-3-carboxylate (BAAC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 233.26 g/mol. Its structure comprises an azetidine ring, which is known for its unique reactivity and biological activity.

1. Antimicrobial Activity

BAAC and its derivatives have shown significant antimicrobial properties. A mini-review highlighted that azetidine derivatives exhibit a range of activities against various pathogens, including bacteria and fungi. The antimicrobial potential of BAAC can be attributed to its ability to inhibit bacterial growth and disrupt fungal cell membranes.

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Activity Type | Pathogen | Activity Level |

|---|---|---|---|

| BAAC | Antibacterial | Staphylococcus aureus | High |

| BAAC | Antifungal | Candida albicans | Moderate |

| BAAC | Antitubercular | Mycobacterium tuberculosis | Moderate |

The data indicates that BAAC exhibits high antibacterial activity against Staphylococcus aureus, moderate antifungal activity against Candida albicans, and moderate activity against Mycobacterium tuberculosis .

2. Anti-inflammatory Activity

Research has also indicated that BAAC possesses anti-inflammatory properties. Compounds similar to BAAC have been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of azetidine derivatives in a rat model induced with inflammation. The results demonstrated that treatment with BAAC led to a significant reduction in edema and inflammatory markers compared to control groups.

3. Anticancer Potential

Recent studies suggest that benzyl-substituted azetidine derivatives may possess anticancer properties. The mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a crucial role in cancer progression.

Table 2: Anticancer Activity of Azetidine Derivatives

| Compound | Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|---|

| BAAC | Breast Cancer | MCF-7 | 45 |

| BAAC | Colon Cancer | Caco2 | 60 |

These findings indicate that BAAC has potential as an anticancer agent, particularly against breast and colon cancer cell lines .

The biological activity of BAAC is largely attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring contributes to its ability to penetrate cellular membranes, while the benzyl group enhances its binding affinity to specific receptors involved in inflammation and cancer pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.